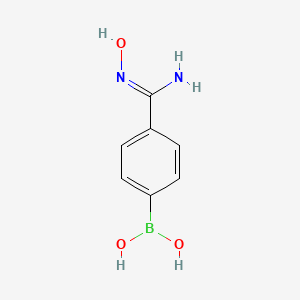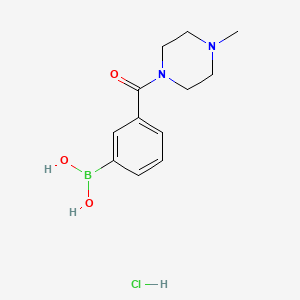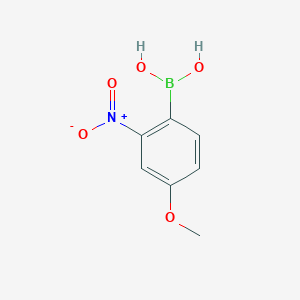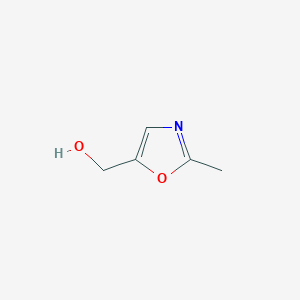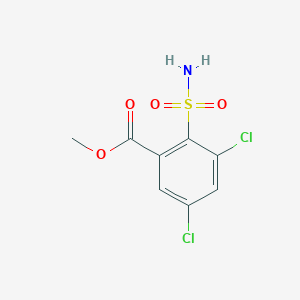
Methyl 3,5-dichloro-2-sulfamoylbenzoate
Vue d'ensemble
Description
Methyl 3,5-dichloro-2-sulfamoylbenzoate is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
Anticonvulsant Activity
Methyl 3,5-dichloro-2-sulfamoylbenzoate and related compounds have been studied for their potential anticonvulsant activities. Research indicates that electronic effects, in addition to steric factors, may significantly influence the anticonvulsant activity of alkyl o-sulfamoylbenzoates. This includes studies on various esters of 4-bromo-2-sulfamoylbenzoic acid and 4-chloro-2-sulfamoylbenzoic acid, which have shown varying degrees of anticonvulsant activity in pharmacological testing on mice (Hamor & Reavlin, 1967), (Hamor & Farraj, 1965).
Reactivity and Potential for Herbicide Development
A study on the reactivity of methyl dichlorobenzoates, which are structurally similar to methyl 3,5-dichloro-2-sulfamoylbenzoate, with sulfur-centered nucleophiles revealed potential applications in the development of herbicides. These reactions, through the SRN1 mechanism in liquid ammonia, led to the formation of products with potential as less toxic herbicides (Uranga et al., 2012).
Structural and Chemical Analysis
Research has also focused on the structural and chemical analysis of compounds containing sulfamoylbenzoate. For instance, studies on the structure of 2-methyl-4-oxopentan-2-aminium 2-sulfamoylbenzoate revealed insights into intramolecular and intermolecular hydrogen bonding, forming specific ring motifs and contributing to the overall stability of the structure (Rafique et al., 2009).
Antiglaucoma Activity
Compounds related to methyl 3,5-dichloro-2-sulfamoylbenzoate have been synthesized and evaluated for their potential antiglaucoma activity. Studies on pyridin-2-ylmethanaminium 2,4-dichloro-5-sulfamoylbenzoate and a mixed-ligand Zn(II) complex showed promising results as inhibitors of human carbonic anhydrase isoenzymes, suggesting potential applications in the treatment of glaucoma (Yenikaya et al., 2010).
Neuroleptic Agents
The study of neuroleptic agents involving 3,5-disubstituted compounds related to methyl 3,5-dichloro-2-sulfamoylbenzoate has shown potential in the development of new psychiatric medications. These studies highlight the significance of certain substituents in enhancing the potency of such compounds (de Paulis et al., 1986).
Propriétés
IUPAC Name |
methyl 3,5-dichloro-2-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO4S/c1-15-8(12)5-2-4(9)3-6(10)7(5)16(11,13)14/h2-3H,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRNWKNXIFHGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dichloro-2-sulfamoylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1418404.png)

![2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride](/img/structure/B1418407.png)
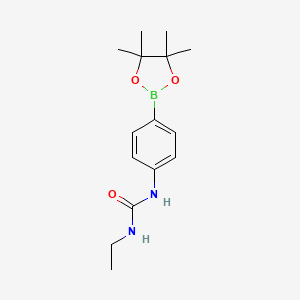
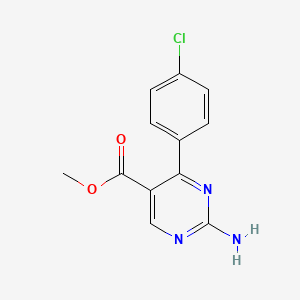
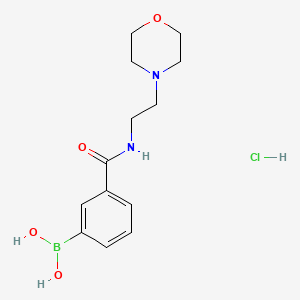
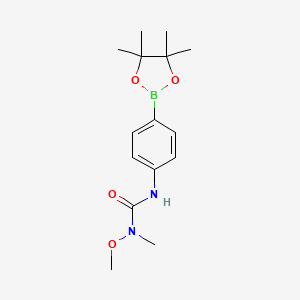
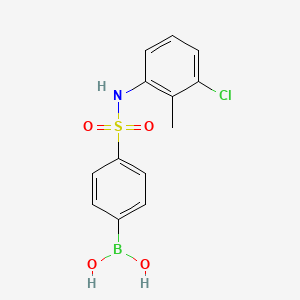
![7-Methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1418415.png)

